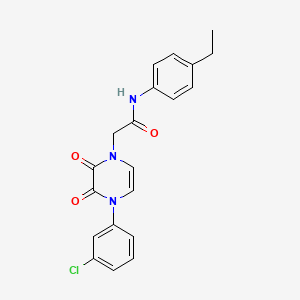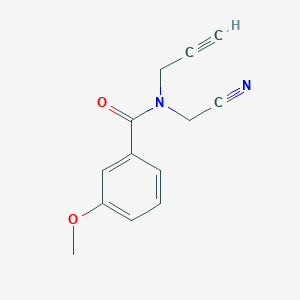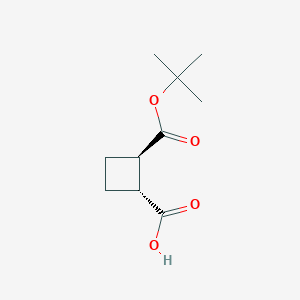
4,4''-Dichloro-1,1':2',1''-terphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dichloro-1,1’:2’,1’’-terphenyl (4,4’-DCPT) is a synthetic, white crystalline solid with a molecular weight of 307.87 g/mol. It is a member of the terphenyl family of compounds, which are aromatic hydrocarbons with three phenyl rings connected in a linear fashion. 4,4’-DCPT is a widely used reagent in organic synthesis and has been studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
Materials Science and Polymer Production
Polyurethane Production Chain Impurities
Research indicates that compounds similar to 4,4''-Dichloro-1,1':2',1''-terphenyl can act as chlorine radical sources within polyurethane production chains, leading to the formation of chlorinated byproducts like dichloro- and trichlorobiphenyl isomers. This has implications for controlling impurities in industrial processes (Callison et al., 2012).
Synthesis of Polyimides with Twisted Structures
New polyimides containing di-tert-butyl side groups synthesized from related compounds exhibited remarkable solubility, low dielectric constants, and high glass transition temperatures, making them suitable for advanced materials applications (Chern et al., 2009).
Organic Chemistry and Synthesis
- Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes: A catalyzed lithiation process involving similar dichloro compounds led to methylene-substituted diols, which are key intermediates in synthesizing biologically active natural compounds and synthetic organic chemistry intermediates (Alonso et al., 2002).
Environmental Science
- Degradation of Dioxins: Mechanochemical treatment with calcium oxide has shown effective degradation of dioxin compounds, converting them into less harmful substances. This process highlights the potential for remediating contaminated environmental sites and reducing the impact of persistent organic pollutants (Nomura et al., 2005).
Propriétés
IUPAC Name |
1,2-bis(4-chlorophenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVXTMJMDUELPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)




![N-(3-(1H-pyrazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755040.png)

![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)


